molecular formula C18H22O6S2 B14242030 Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol CAS No. 265094-76-6

Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol

Cat. No.: B14242030
CAS No.: 265094-76-6
M. Wt: 398.5 g/mol
InChI Key: BQSBWSHISCCDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol is a compound that combines the properties of benzoic acid and a disulfide-containing alcohol. Benzoic acid is a well-known organic compound with the formula C7H6O2, commonly used as a food preservative and in various industrial applications. The addition of the 2-(2-hydroxyethyldisulfanyl)ethanol moiety introduces unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethyldisulfanyl)ethanol under specific conditions. One common method includes the esterification of benzoic acid with the alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted synthesis has been explored to enhance reaction rates and selectivity . This method allows for precise control over temperature and reaction time, leading to higher efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can interact with various biological molecules. This redox activity is crucial in modulating cellular processes and can influence pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol is unique due to the combination of the aromatic carboxylic acid and the disulfide-containing alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

265094-76-6

Molecular Formula

C18H22O6S2

Molecular Weight

398.5 g/mol

IUPAC Name

benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol

InChI

InChI=1S/2C7H6O2.C4H10O2S2/c2*8-7(9)6-4-2-1-3-5-6;5-1-3-7-8-4-2-6/h2*1-5H,(H,8,9);5-6H,1-4H2

InChI Key

BQSBWSHISCCDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CSSCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.